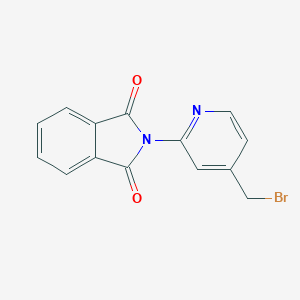

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[4-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRIUIQJDWVLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599307 | |

| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135995-35-6 | |

| Record name | 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Scaffold Formation via Cyclocondensation

The isoindoline-1,3-dione moiety is typically constructed through cyclocondensation reactions between aromatic amines and phthalic anhydride derivatives. For the target compound, 4-(bromomethyl)pyridin-2-amine serves as the primary amine precursor. Reaction with phthalic anhydride in refluxing acetic acid yields the intermediate N-(4-(bromomethyl)pyridin-2-yl)phthalamic acid, which undergoes intramolecular cyclization under dehydrating conditions.

Key Reaction Parameters :

Alternative Cyclization Using 1,1′-Carbonyldiimidazole (CDI)

A patent-derived method employs CDI to facilitate cyclization under milder conditions. Here, N-(4-(bromomethyl)pyridin-2-yl)phthalamic acid reacts with CDI in acetonitrile at 80°C, forming the isoindoline-1,3-dione core via imidazole-mediated carbonyl activation.

Optimized Conditions :

| Parameter | Value |

|---|---|

| CDI Equivalents | 1.2–1.5 eq |

| Solvent | Anhydrous acetonitrile |

| Reaction Time | 3–5 hours |

| Temperature | 80°C (reflux) |

| Yield | 78–82% (after column chromatography) |

This method minimizes side reactions such as bromide displacement, ensuring retention of the bromomethyl group.

Bromomethyl Group Introduction Strategies

Direct Bromination of Pyridinylmethyl Precursors

Post-cyclization bromination offers an alternative route. Starting with 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione, radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride introduces the bromomethyl group:

Reaction Metrics :

Nucleophilic Substitution of Hydroxymethyl Derivatives

For hydroxymethyl intermediates, treatment with phosphorus tribromide (PBr₃) in dichloromethane at 0°C achieves quantitative conversion:

Conditions :

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety. A mixed solvent system (toluene:acetonitrile, 4:1) reduces reaction viscosity while maintaining CDI activity. Triethylamine (0.5 eq) enhances cyclization efficiency by neutralizing generated HBr.

Purification Protocols

-

Crystallization : Ethanol-water mixtures (7:3) yield high-purity product (≥99.5% by HPLC).

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves residual phthalic acid impurities.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J=5.1 Hz, 1H, pyridine-H), 8.25–8.15 (m, 4H, isoindoline-H), 7.95 (s, 1H, pyridine-H), 4.85 (s, 2H, CH₂Br).

-

LC-MS : m/z 317.14 [M+H]⁺ (calc. 317.04).

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (60:40), retention time = 6.2 min, purity ≥98%.

-

Elemental Analysis : Found C 53.12%, H 2.87%, N 8.82%; Calculated C 53.04%, H 2.86%, N 8.83%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | Simple, one-pot | High-temperature sensitivity | 68–72 |

| CDI-Mediated | Mild conditions, high purity | Cost of CDI reagent | 78–82 |

| Post-Bromination | Flexible precursor synthesis | Radical initiator toxicity | 65–70 |

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound .

Scientific Research Applications

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and necrosis in cancer cells by interacting with cellular proteins and disrupting critical pathways . The compound’s structure allows it to pass through cell membranes and exert its effects intracellularly .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Aromatic System Variants

2-(6-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione

- Structure : Bromomethyl group at the 6-position of the pyridine ring.

- Molecular Weight : 317.14 g/mol (identical to the 4-isomer) .

- Key Difference : The position of the bromomethyl group alters steric and electronic interactions. The 6-position may hinder nucleophilic substitution compared to the 4-position due to proximity to the pyridine nitrogen.

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione

Substituent Variations in Isoindoline-1,3-dione Derivatives

Alkoxy and Benzyloxy Substituents

- Examples :

- Key Differences :

Aminoalkyl and Hydroxyalkyl Substituents

- Examples: 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (26.3% yield) . 2-(3-((2,4-Dichlorobenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione (31.4% yield) .

- Key Differences: Hydroxyalkylamino groups improve water solubility and enable hydrogen bonding, critical for receptor interactions.

Acryloylphenyl Derivatives

- Examples :

- Key Differences :

Sulfonylurea Derivatives

PROTAC and G-Quadruplex Targeting Derivatives

Biological Activity

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is a synthetic organic compound that belongs to the isoindoline-1,3-dione derivatives. Its unique structure features a bromomethyl group attached to a pyridine ring, which contributes to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C₁₄H₉BrN₂O₂

- Molecular Weight : 317.14 g/mol

- CAS Number : 135995-35-6

The primary target of this compound is the human dopamine receptor D2 . The compound interacts with the allosteric binding site of this receptor, influencing dopamine signaling pathways. This interaction is crucial for its potential therapeutic effects in neurological disorders.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis and necrosis in Raji cells (a human Burkitt's lymphoma cell line), highlighting its potential as an anticancer agent .

Neuroprotective Effects

In animal models, the compound has demonstrated the ability to reverse Parkinsonism induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This suggests its potential use in treating neurodegenerative diseases .

Anticonvulsant Activity

At specific dosages (e.g., 15.1 mg/kg), the compound has shown anticonvulsant properties in maximal electroshock (MES) models. This activity could be beneficial for developing new treatments for epilepsy .

Research Findings and Case Studies

Biochemical Pathways Affected

The interactions of this compound with the dopamine receptor D2 are thought to modulate several key biochemical pathways:

- Dopamine Signaling : Altered due to receptor interaction.

- Apoptotic Pathways : Induction of programmed cell death in cancer cells.

Pharmacokinetics

The compound's hydrophobic nature suggests favorable membrane permeability, allowing it to effectively reach its biological targets within living organisms. Its pharmacokinetic profile indicates potential for oral bioavailability and systemic distribution .

Comparative Analysis with Similar Compounds

Compared to other isoindoline derivatives, this compound exhibits:

- Enhanced Selectivity : Due to its unique bromomethyl-pyridinyl substituent.

- Diverse Applications : Potential use in medicinal chemistry for developing new drugs targeting dopamine-related disorders.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-(bromomethyl)pyridin-2-yl)isoindoline-1,3-dione, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution reactions. For example, reacting 2-hydroxyisoindoline-1,3-dione with 4-(bromomethyl)pyridine derivatives under alkaline conditions (e.g., Cs₂CO₃ in DMF at 110°C for 18 hours) facilitates the introduction of the bromomethylpyridinyl moiety . Key optimization strategies include:

- Temperature control : Prolonged heating (>18 hours) may lead to byproducts like 2-carbamoylbenzoic acid due to phthalimide group cleavage .

- Base selection : Strong bases (e.g., Cs₂CO₃) improve nucleophilicity but require inert atmospheres to avoid side reactions .

- Purification : Crude mixtures containing unreacted starting materials are often used directly in subsequent steps to streamline synthesis .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation, and how are conflicting data resolved?

- Spectroscopy : ¹H/¹³C NMR confirms substituent integration and connectivity. For instance, the pyridinyl proton signals appear as distinct doublets in δ 8.5–7.5 ppm, while bromomethyl protons resonate at δ 4.3–4.5 ppm .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in bond lengths (e.g., C-Br ~1.9 Å) and torsion angles. Discrepancies between experimental and calculated data are addressed by iterative refinement cycles and validation tools in WinGX .

Q. What safety protocols are critical when handling this brominated compound?

- Protective measures : Use nitrile gloves and fume hoods to prevent skin/eye contact and inhalation (H302/H312/H332 hazards) .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to avoid moisture-induced degradation .

- Waste disposal : Quench residual bromomethyl groups with Na₂S₂O₃ before aqueous neutralization .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

X-ray studies of analogous brominated isoindoline-diones reveal:

- Halogen bonding : C-Br···π interactions (3.3–3.5 Å) between bromine and aromatic rings stabilize layered packing .

- π-π stacking : Offset stacking of pyridinyl and isoindoline-dione rings (3.6–4.0 Å interplanar distances) contributes to dense crystal lattices .

- Van der Waals forces : Alkyl chains (e.g., from protecting groups) introduce torsional flexibility, affecting polymorphism .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

The bromomethyl group serves as a handle for covalent conjugation to E3 ligase ligands (e.g., thalidomide derivatives) via nucleophilic substitution. For example:

- Linker design : Bromine displacement by amines generates stable C-N bonds, enabling modular assembly of PROTACs targeting kinases or transcription factors .

- Biological activity : Analogues with 5-(bromomethyl)isoindoline-dione moieties show IC₅₀ values <1 µM in CRBN-dependent protein degradation assays .

Q. What computational strategies aid in predicting reactivity and binding modes of derivatives?

- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions between bromomethyl derivatives and target proteins (e.g., 15-lipoxygenase-1), prioritizing substituents with favorable binding energies (ΔG < −8 kcal/mol) .

- DFT calculations : Optimized geometries at the B3LYP/6-31G* level predict regioselectivity in substitution reactions, aligning with experimental NMR data .

Q. How do reaction mechanisms differ when varying the leaving group (Br vs. I) in analogous compounds?

Bromine’s moderate electronegativity (χ = 2.96) facilitates SN2 mechanisms in polar aprotic solvents (e.g., DMF), while iodine derivatives (e.g., 2-(2-iodoethyl)isoindoline-dione) undergo faster reactions but are prone to elimination due to weaker C-I bonds . Kinetic studies show Br-substituted analogues have activation energies ~5–10 kJ/mol higher than I-substituted counterparts .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points or spectroscopic data for this compound?

- Sample purity : Variations in melting points (e.g., 78–142°C for similar derivatives) often arise from residual solvents or isomers. Recrystallization from ethyl acetate/hexane (1:3) improves purity .

- Solvent effects : NMR chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) alter proton resonance patterns. Cross-referencing with HSQC/HMBC correlations resolves ambiguities .

Q. Why do some synthetic routes report lower yields despite optimized conditions?

Competing pathways, such as phthalimide ring-opening under basic conditions, reduce yields. Adding catalytic tetrabutylammonium iodide (10 mol%) suppresses side reactions by enhancing bromide leaving-group ability .

Methodological Tables

Table 1. Key Crystallographic Data for Brominated Isoindoline-diones

| Parameter | Value Range |

|---|---|

| C-Br bond length | 1.89–1.93 Å |

| Halogen bond distance | 3.3–3.5 Å |

| π-π stacking distance | 3.6–4.0 Å |

| Dihedral angle (pyridine) | 5–15° |

Table 2. Reaction Optimization Parameters

| Condition | Optimal Range |

|---|---|

| Temperature | 110–120°C |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | DMF (anhydrous) |

| Reaction time | 16–20 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.